molecular formula C42H78N2O2 B11931337 [bis[(9Z,12Z)-octadeca-9,12-dienyl]amino] 4-(dimethylamino)butanoate

[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino] 4-(dimethylamino)butanoate

Cat. No.: B11931337
M. Wt: 643.1 g/mol
InChI Key: GINJSCGTIDOCCQ-KWXKLSQISA-N
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Description

[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino] 4-(dimethylamino)butanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by its long-chain unsaturated fatty acid moieties and a tertiary amine group, making it a versatile molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [bis[(9Z,12Z)-octadeca-9,12-dienyl]amino] 4-(dimethylamino)butanoate typically involves the reaction of octadeca-9,12-dienoic acid derivatives with dimethylamino butanoic acid derivatives. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino] 4-(dimethylamino)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures .

Major Products Formed

Scientific Research Applications

[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino] 4-(dimethylamino)butanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [bis[(9Z,12Z)-octadeca-9,12-dienyl]amino] 4-(dimethylamino)butanoate involves its interaction with biological membranes and its ability to form stable complexes with nucleic acids. The tertiary amine group can be protonated under physiological conditions, enhancing its interaction with negatively charged biomolecules. This property makes it a valuable component in the formulation of lipid nanoparticles for drug delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [bis[(9Z,12Z)-octadeca-9,12-dienyl]amino] 4-(dimethylamino)butanoate apart is its specific combination of long-chain unsaturated fatty acids and a tertiary amine group, which provides unique chemical reactivity and biological interactions. This makes it particularly useful in the development of advanced drug delivery systems and other specialized applications .

Properties

Molecular Formula

C42H78N2O2

Molecular Weight

643.1 g/mol

IUPAC Name

[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino] 4-(dimethylamino)butanoate

InChI

InChI=1S/C42H78N2O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-44(46-42(45)38-37-39-43(3)4)41-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22H,5-12,17-18,23-41H2,1-4H3/b15-13-,16-14-,21-19-,22-20-

InChI Key

GINJSCGTIDOCCQ-KWXKLSQISA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCN(OC(=O)CCCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCN(CCCCCCCCC=CCC=CCCCCC)OC(=O)CCCN(C)C

Origin of Product

United States

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